3-Hexyne

Catalog No.
S748954
CAS No.
928-49-4
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexyne

CAS Number

928-49-4

Product Name

3-Hexyne

IUPAC Name

hex-3-yne

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H2,1-2H3

InChI Key

DQQNMIPXXNPGCV-UHFFFAOYSA-N

SMILES

CCC#CCC

solubility

0.01 M

Canonical SMILES

CCC#CCC

The exact mass of the compound Hex-3-yne is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hexyne (CAS 928-49-4) is a symmetrical internal alkyne characterized by a linear six-carbon chain with a central triple bond. As a liquid at room temperature with a boiling point of approximately 81 °C, it offers excellent handling characteristics for standard laboratory and industrial workflows . Its symmetrical structure is highly valued in organometallic chemistry, where it serves as a predictable precursor for cycloadditions, hydroborations, and metathesis reactions, avoiding the regiochemical complexities associated with asymmetrical alkynes [1].

Substituting 3-hexyne with shorter symmetrical alkynes like 2-butyne introduces severe handling challenges due to extreme volatility (boiling point 27 °C), often requiring pressurized vessels and resulting in evaporative losses [1]. Conversely, substituting with isomeric hexynes, such as 1-hexyne or 2-hexyne, drastically alters reaction profiles. Terminal alkynes (1-hexyne) introduce acidic protons that can poison certain catalysts or undergo unwanted deprotonation, while asymmetrical internal alkynes (2-hexyne) inevitably produce complex mixtures of regioisomers during addition reactions, necessitating costly and yield-reducing downstream chromatographic separations[2].

Complete Regiocontrol in Metal-Catalyzed Addition Reactions

In transition-metal-catalyzed addition reactions, the symmetry of the alkyne directly dictates the purity of the product profile. For instance, in gold-catalyzed E-carbofunctionalization, 3-hexyne yields a single, predictable regioisomer. In direct contrast, the asymmetrical analog 2-hexyne produces a nearly equimolar mixture of two regioisomers (a 52:48 ratio) under identical conditions, significantly complicating purification [1]. Similar regiochemical divergence is observed in nickel-catalyzed[2+2+2] cycloadditions, where 3-hexyne provides uniform products while 2-hexyne yields mixed adducts [2].

Evidence DimensionRegioisomer ratio in Au-catalyzed carbofunctionalization
Target Compound Data100% single regioisomer (3-hexyne)
Comparator Or Baseline52:48 mixture of two regioisomers (2-hexyne)
Quantified DifferenceElimination of regioisomeric mixtures (100% selectivity vs. ~50% selectivity)
ConditionsGold-catalyzed E-carbofunctionalization at room temperature in CD2Cl2

Procuring a symmetrical alkyne eliminates the need for complex, yield-destroying downstream separation of regioisomers in pharmaceutical and fine chemical synthesis.

Prevention of Catalyst-Destroying Polymerization in Metathesis

The steric profile of an internal alkyne critically impacts its compatibility with highly active metathesis catalysts. When subjected to trialkoxymolybdenum(VI) alkylidyne catalysts, the less sterically hindered 2-butyne rapidly undergoes unwanted polymerization, forming an insoluble white solid that destroys the catalyst. However, 3-hexyne possesses sufficient steric bulk to completely suppress this polymerization pathway; no polymer is observed even after 24 hours at 25 °C, allowing the catalyst to turn over efficiently for the desired cross-metathesis reactions[1].

Evidence DimensionCatalyst-poisoning polymerization rate
Target Compound DataNo polymerization observed after 24 hours (3-hexyne)
Comparator Or BaselineRapid formation of insoluble polymer (2-butyne)
Quantified DifferenceComplete suppression of the polymerization side-reaction
ConditionsMo(VI) alkylidyne catalyst in d8-toluene at 25 °C

Selecting 3-hexyne over 2-butyne is essential for maintaining catalyst viability and achieving high yields in complex alkyne metathesis workflows.

Superior Thermal Processability and Handling Stability

For scalable synthesis, the physical state and volatility of the alkyne dictate the required reactor engineering. 2-Butyne, a common symmetrical alkyne, has a boiling point of 27 °C, making it highly volatile and prone to evaporative loss unless handled in specialized, pressurized, or highly chilled equipment [1]. 3-Hexyne, with a boiling point of 81.3 °C, behaves as a stable liquid under standard ambient conditions . This thermal stability allows it to be used in standard reflux setups and atmospheric pressure reactors without significant material loss.

Evidence DimensionNormal boiling point
Target Compound Data81.3 °C (3-hexyne)
Comparator Or Baseline27 °C (2-butyne)
Quantified Difference+54.3 °C higher boiling point
ConditionsStandard atmospheric pressure (100 kPa / 1 atm)

Procuring 3-hexyne allows manufacturers to use standard unpressurized reactor trains, lowering equipment costs and improving operational safety.

Transition-Metal Catalyzed Cycloadditions

Due to its symmetrical nature, 3-hexyne is the optimal choice for [2+2+2] and [4+2] cycloadditions where single-regioisomer products are required, eliminating the complex purifications necessary when using 2-hexyne [1].

Alkyne Cross-Metathesis Workflows

3-Hexyne serves as a superior substrate or additive in Mo(VI)-catalyzed metathesis reactions, as its slight steric bulk prevents the rapid, catalyst-destroying polymerization seen with 2-butyne[2].

Standard Atmospheric Benchtop Synthesis

For workflows requiring an internal alkyne without the need for pressurized reactors or cryogenic handling, 3-hexyne's 81 °C boiling point makes it a vastly more processable alternative to highly volatile 2-butyne .

XLogP3

2.3

Boiling Point

81.0 °C

Melting Point

-103.0 °C

UNII

9GTQ990Q4K

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.73%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

928-49-4

Wikipedia

Hex-3-yne

Dates

Last modified: 08-15-2023
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem
Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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